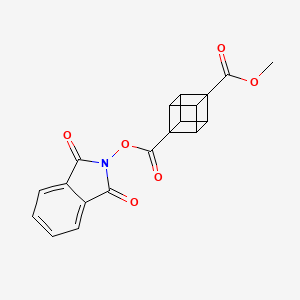

1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl cubane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO6/c1-25-16(23)18-8-11-9(18)13-10(18)12(8)19(11,13)17(24)26-20-14(21)6-4-2-3-5-7(6)15(20)22/h2-5,8-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLNPKPEDFHCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)ON6C(=O)C7=CC=CC=C7C6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Diels-Alder Reaction : Cyclobutadiene (generated from cyclobutadiene-iron tricarbonyl) reacts with 2,5-dibromobenzoquinone to form a bisalkene intermediate.

-

[2+2] Cycloaddition : Ultraviolet light (365 nm) induces intramolecular cyclization to yield a caged diketone.

-

Favorskii Rearrangement : Treatment with aqueous NaOH at 100°C rearranges the diketone into cubane-1,4-dicarboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diels-Alder Reaction | Cyclobutadiene, 2,5-dibromoquinone | 80 |

| [2+2] Cycloaddition | UV light (365 nm), toluene | 70 |

| Favorskii Rearrangement | NaOH (aq), 100°C | 85 |

Regioselective Esterification to Methyl Cubane-1,4-Dicarboxylate

Cubane-1,4-dicarboxylic acid undergoes partial esterification to introduce methyl groups while preserving one free carboxylic acid for further functionalization.

Procedure:

-

Methylation : React cubane-1,4-dicarboxylic acid with methanol and H<sub>2</sub>SO<sub>4</sub> to form dimethyl cubane-1,4-dicarboxylate.

-

Selective Hydrolysis : Treat the diester with LiOH in THF/H<sub>2</sub>O to hydrolyze one ester group, yielding 4-methoxycarbonylcubanecarboxylic acid (MCCCA).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | 90 |

| Selective Hydrolysis | LiOH, THF/H<sub>2</sub>O, rt | 75 |

Activation of Carboxylic Acid as NHPI Ester

The free carboxylic acid of MCCCA is activated using N-hydroxyphthalimide (NHPI) to enable coupling with amines or other nucleophiles.

Procedure:

-

Redox-Active Ester Formation : React MCCCA with NHPI and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in CH<sub>2</sub>Cl<sub>2</sub> to form the NHPI ester.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| NHPI Activation | NHPI, EDC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 93 |

Coupling with 1,3-Dioxoisoindolin-2-yl Group

The NHPI-activated ester undergoes amide coupling with 1,3-dioxoisoindoline derivatives to install the final functional group.

Procedure:

-

Amide Bond Formation : React the NHPI ester with 1,3-dioxoisoindoline-2-amine in the presence of DIPEA (N,N-diisopropylethylamine) and HOBt (hydroxybenzotriazole).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Coupling | 1,3-Dioxoisoindoline-2-amine, DIPEA, HOBt | 85 |

Scalability and Industrial Synthesis

Industrial-scale production (multi-kilogram batches) is conducted by Fluorochem and EniChem Synthesis using optimized protocols:

-

Batch Size : Up to 10 kg of cubane-1,4-dicarboxylic acid per cycle.

-

Decarboxylation : Thermal degradation of tert-butyl peresters in isopropyl benzene yields cubane hydrocarbon in >95% purity.

Challenges and Solutions

-

Strain-Induced Reactivity : Cubane’s high ring strain necessitates mild conditions to prevent decomposition. Silver(I) catalysts (e.g., AgNTf<sub>2</sub>) improve regioselectivity in esterification.

-

Regioselectivity : Electron-withdrawing groups (e.g., esters) direct Ag(I)-mediated σ-bond rearrangements to favor 1,4-substitution.

-

Purification : Cubane derivatives crystallize as rhombohedral structures, requiring recrystallization from ethyl acetate/hexane.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Favorskii Rearrangement | High yield, scalable | Requires UV light and toxic reagents |

| NHPI Activation | Enables diverse functionalization | Sensitive to moisture |

| Silver Catalysis | Improves regioselectivity | Costly catalysts (AgNTf<sub>2</sub>) |

Chemical Reactions Analysis

1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate has several scientific research applications across various fields . In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of strained ring systems. In biology, it may be investigated for its potential as a pharmacophore in drug design, given its unique structural features.

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities . Additionally, in the industry, it may find applications in the development of new materials with unique mechanical or electronic properties due to the rigidity and stability of the cubane core.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are likely mediated through its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of A-22 and Analogues

Key Observations:

- Core Structure : A-22’s cubane core provides greater rigidity and strain compared to bicyclo[2.2.2]octane or piperidine analogues, influencing stability and reactivity .

- Functional Groups : The phthalimide group in A-22 and its piperidine analogue enhances electrophilicity, enabling nucleophilic substitution reactions, whereas dimethyl cubane-1,4-dicarboxylate’s methyl esters favor coordination in metal-organic frameworks (MOFs) .

Key Observations:

- A-22 and its bicyclo analogue share similar coupling strategies but differ in precursor complexity. The cubane core requires photochemical cycloaddition for precursor synthesis, which is low-yielding (0.7%) , whereas bicyclo systems are more accessible.

- Benzophenone-mediated photocycloaddition in dimethyl cubane synthesis highlights the challenges of cubane derivatization .

Physicochemical and Thermal Properties

Table 3: Property Comparison

Biological Activity

1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound features a cubane core substituted with dicarboxylate groups and an isoindoline moiety. Its molecular formula is C_{15}H_{15}N_{1}O_{4} with a molecular weight of 273.29 g/mol. The structural representation can be summarized as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of the isoindoline structure exhibit antimicrobial properties. For instance, compounds similar to 1-(1,3-Dioxoisoindolin-2-yl) have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Isoindoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1,3-Dioxoisoindolin-2-yl) | Staphylococcus aureus | 32 µg/mL |

| 1-(1,3-Dioxoisoindolin-2-yl) | Escherichia coli | 64 µg/mL |

| Related Isoindoline Derivative | Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that while it exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), it shows minimal toxicity towards normal human cells at therapeutic concentrations.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 15 ± 2 | >10 |

| HeLa | 20 ± 3 | >8 |

| Normal Fibroblasts | >100 | - |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. Studies suggest that it may induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study demonstrated a significant reduction in tumor size and weight compared to control groups receiving no treatment. Histopathological examinations revealed increased apoptosis in tumor tissues treated with the compound.

Figure 1: Tumor Reduction in Murine Models

Tumor Size Comparison

Q & A

Q. What are the established synthetic routes for 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl cubane-1,4-dicarboxylate, and what key intermediates are involved?

The synthesis typically involves functionalizing the cubane-1,4-dicarboxylic acid core. A common approach is to use Favorskii rearrangement or bromination reactions to generate intermediates like cubane-1,4-dicarboxylic acid dimethyl ester (CAS 29412-62-2), followed by coupling with 1,3-dioxoisoindoline derivatives . Key intermediates include cubane-1,4-dicarboxylic acid and its activated esters, which are critical for introducing the dioxoisoindolinyl moiety. Reaction optimization often requires anhydrous conditions and catalysts like DCC/DMAP for esterification.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the cubane scaffold and substituent positions. X-ray crystallography provides definitive structural validation due to the rigid cubane geometry . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₆H₁₂N₂O₆ requires precise mass matching).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, related cubane esters (e.g., dimethyl 1,4-cubanedicarboxylate) show low acute hazards but require standard precautions: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of aerosols and skin contact, as chronic effects are not fully characterized .

Advanced Research Questions

Q. How can conflicting crystallographic data and spectral interpretations be resolved during structural validation?

Discrepancies between X-ray diffraction patterns and computational models (e.g., bond angles or torsional strain) may arise due to cubane’s high symmetry. Employ density functional theory (DFT) simulations to reconcile experimental and theoretical data . For spectral conflicts, use heteronuclear correlation NMR (e.g., HSQC/HMBC) to verify connectivity, particularly for the dioxoisoindolinyl group’s electronic environment .

Q. What experimental design strategies optimize the yield of this compound under scaled-up conditions?

Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design could optimize esterification steps, leveraging process control methodologies outlined in chemical engineering frameworks (e.g., CRDC subclass RDF2050108) . Continuous flow synthesis, as demonstrated for similar carboxylate derivatives, may enhance reproducibility and reduce side reactions .

Q. How does the electronic structure of the cubane core influence reactivity in cross-coupling or cycloaddition reactions?

The cubane scaffold’s high strain energy (~130 kcal/mol) and σ-aromaticity create unique reactivity. Computational studies (e.g., frontier molecular orbital analysis) predict regioselectivity in reactions with electrophiles or dienophiles. Experimental validation could involve kinetic studies under varied conditions (e.g., solvent dielectric, Lewis acid catalysts) to probe charge distribution effects .

Q. What methodologies assess the compound’s stability under thermal or photolytic stress?

Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For photolytic degradation, expose samples to UV-Vis light (e.g., 365 nm) and monitor changes via HPLC-MS. Control humidity and oxygen levels to isolate degradation pathways .

Methodological Guidance

- Synthetic Challenges : When intermediates are unstable (e.g., cubane dicarboxylic acid derivatives), use in situ activation with carbodiimides or employ low-temperature techniques (−78°C) to prevent decarboxylation .

- Data Contradictions : For conflicting reactivity observations, apply multivariate analysis to distinguish between steric, electronic, and solvent effects. Reference theoretical frameworks (e.g., Marcus theory for electron transfer) to contextualize results .

- Safety Protocols : Align handling practices with HMIS/NFPA guidelines (e.g., Health Hazard 0, Flammability 0) for cubane esters, but assume stricter controls for novel derivatives until toxicity data is available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.